
1-(2-Chloro-3-fluorophenyl)ethanone
Vue d'ensemble
Description
The compound 1-(2-Chloro-3-fluorophenyl)ethanone is a chloro-fluorinated aromatic ketone. While the provided papers do not directly discuss this compound, they do provide insights into similar chloro- and fluoro-substituted aromatic ketones and their synthesis, molecular structure, chemical reactions, and physical and chemical properties. These compounds are of interest due to their potential applications in various fields, including pharmaceuticals and materials science.
Synthesis Analysis
The synthesis of related compounds typically involves chlorination or fluorination reactions, as well as condensation steps. For example, the synthesis of 1-(2-chloro-4-phenylquinolin-3-yl)ethanone was achieved by chlorination of a quinolinone precursor using POCl3 reagent . Similarly, enantiomerically pure diarylethanes were synthesized starting from a bromo-chlorophenyl ketone, with key steps including resolution by crystallization and absolute configuration determination by X-ray diffraction . These methods suggest that the synthesis of this compound could potentially be carried out through analogous chlorination and fluorination strategies, followed by appropriate condensation reactions.
Molecular Structure Analysis
The molecular structure of these compounds is often confirmed using techniques such as X-ray diffraction, NMR, and FTIR spectroscopy. For instance, the crystal structure of a related compound was determined by single-crystal X-ray diffraction, and its vibrational spectroscopic studies were supported by DFT computations . Another study presented the crystal structure of a hydroxy-substituted phenyl ethanone, which was stabilized by intramolecular hydrogen bonding and π-π stacking interactions . These findings highlight the importance of non-covalent interactions in the solid-state structure of such compounds.
Chemical Reactions Analysis
The chemical reactivity of chloro- and fluoro-substituted aromatic ketones can be diverse. For example, the synthesis of a novel dichloro-imidazolidinyl ethanone derivative was achieved through a one-pot reaction involving an ethane-1,2-diamine derivative and dichloroacetyl chloride . The reactivity of these compounds can be influenced by the presence of electron-withdrawing groups such as chlorine and fluorine, which can affect the electrophilic character of the carbonyl group and thus its participation in various chemical reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of chloro- and fluoro-substituted aromatic ketones are characterized by a range of techniques. For example, the compound with a hydroxy group exhibited a unique crystal structure with specific melting point, elemental composition, and spectroscopic data . Theoretical calculations, such as DFT and TD-DFT methods, are used to predict properties like charge distribution, hyperpolarizability, and electronic transitions . These studies provide a comprehensive understanding of how substituents like chlorine and fluorine can influence the physical and chemical properties of aromatic ketones.
Applications De Recherche Scientifique
Chemosensor Development
Research in the field of chemosensors has highlighted the importance of fluorophoric compounds, such as 4-Methyl-2,6-diformylphenol, for detecting a variety of analytes including metal ions and neutral molecules. The high selectivity and sensitivity documented for DFP-based chemosensors suggest that structurally related compounds, including those with halogenated phenyl groups like 1-(2-Chloro-3-fluorophenyl)ethanone, could potentially be utilized in the development of new chemosensors for environmental monitoring, clinical diagnostics, and chemical analysis (Roy, 2021).
Synthesis of Bioactive Compounds
The synthesis of bioactive compounds, such as 2-Fluoro-4-bromobiphenyl, essential for the manufacture of pharmaceuticals like flurbiprofen, demonstrates the significance of halogenated intermediates in medicinal chemistry. This underscores the potential utility of this compound as a precursor or intermediate in the synthesis of novel therapeutic agents, given its structural features that may facilitate the incorporation of fluorine and chlorine atoms into complex organic molecules (Qiu et al., 2009).
Environmental Remediation
The persistence of organohalides like DDT and its metabolites in the environment has prompted research into their biodegradation and remediation. Studies focusing on the environmental fate and bioremediation strategies for persistent organic pollutants suggest the relevance of chemical structure in determining the degradation pathways and efficiency. Therefore, understanding the reactivity and degradation potential of this compound could contribute to environmental chemistry, particularly in the context of pollution control and the development of degradation-resistant materials (He et al., 2021).
Fluorinated Material Synthesis
Fluorinated materials play a crucial role in various industrial applications due to their unique properties. The synthesis and characterization of fluoropolymers and fluoroalkylated compounds, as discussed in reviews of fluoroalkylation reactions, highlight the importance of fluorine-containing intermediates. This compound, with its fluorinated and chlorinated moieties, could serve as a valuable starting material in the synthesis of advanced materials, including fluoropolymers, for applications in coatings, electronics, and textiles (Song et al., 2018).
Safety and Hazards
Mécanisme D'action
Mode of Action
The mode of action of 1-(2-Chloro-3-fluorophenyl)ethanone is currently unknown due to the lack of research on this specific compound . It’s possible that this compound could interact with its targets in a way that alters their function, leading to changes in cellular processes.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect a compound’s stability and how it interacts with its targets . .
Analyse Biochimique
Biochemical Properties
1-(2-Chloro-3-fluorophenyl)ethanone plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been used to prepare novel 6-aminofuro[3,2-c]pyridines, which are potent inhibitors of cMET and RON kinases . These interactions are crucial for understanding the compound’s potential therapeutic applications.
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with specific kinases suggests its potential role in modulating cellular signaling pathways, which can lead to changes in gene expression and metabolic activities .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s ability to inhibit cMET and RON kinases indicates its potential to interfere with signaling pathways at the molecular level, leading to downstream effects on cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under specific storage conditions, such as 2-8°C . Long-term effects on cellular function observed in in vitro or in vivo studies are crucial for understanding its potential therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Threshold effects and toxic or adverse effects at high doses are important considerations. Understanding the dosage-dependent effects is essential for determining the compound’s safety and efficacy in preclinical studies .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s role in preparing novel inhibitors of cMET and RON kinases highlights its involvement in metabolic processes .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for understanding its pharmacokinetics. The compound’s interactions with transporters or binding proteins can affect its localization and accumulation in specific tissues .
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. Targeting signals or post-translational modifications may direct the compound to specific compartments or organelles, influencing its biochemical interactions and effects .
Propriétés
IUPAC Name |
1-(2-chloro-3-fluorophenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClFO/c1-5(11)6-3-2-4-7(10)8(6)9/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLXXXDDQBMAZKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C(=CC=C1)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90565734 | |
| Record name | 1-(2-Chloro-3-fluorophenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90565734 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
161957-57-9 | |
| Record name | 1-(2-Chloro-3-fluorophenyl)ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=161957-57-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2-Chloro-3-fluorophenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90565734 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

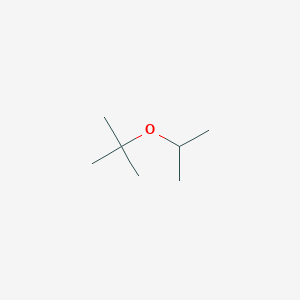
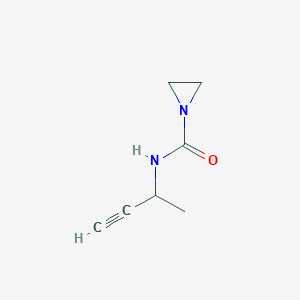
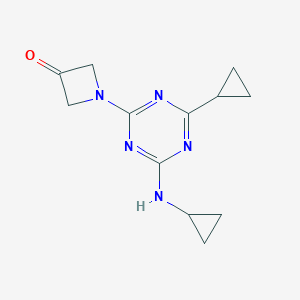
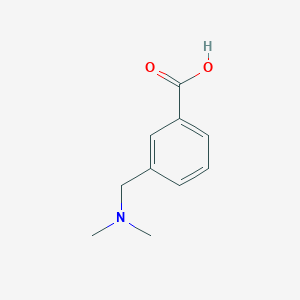
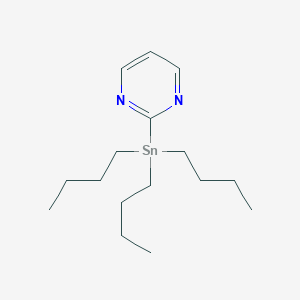
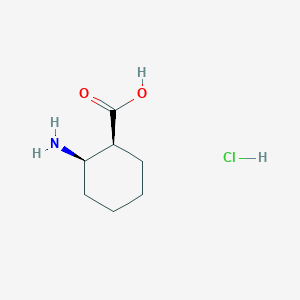
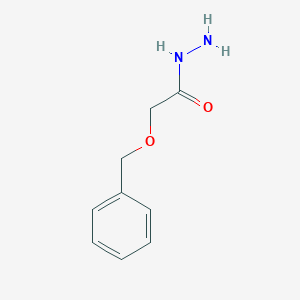



![Trisodium;[[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphate](/img/structure/B127786.png)

![n-[2-(Dimethylamino)ethyl]benzo[b][1,5]naphthyridine-6-carboxamide](/img/structure/B127794.png)
![2-[3-Nitro-4-(2-methylpropoxy)phenyl]-4-methyl-5-thiazolecarboxylic acid ethyl ester](/img/structure/B127797.png)